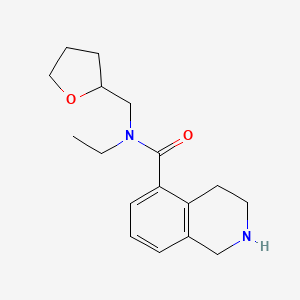
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxylic acids and is synthesized through a multistep process.
作用机制
The mechanism of action of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cancer progression.
Biochemical and Physiological Effects:
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One of the advantages of using 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several future directions for the research on 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. One of the future directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective therapeutic agents based on this compound. Another future direction is to study its potential for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
合成方法
The synthesis of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid involves a multistep process. The first step involves the synthesis of 2-amino-5-methylbenzoic acid, which is then converted into 2-(2-nitrophenyl)ethyl ester. The next step involves the reduction of the nitro group to an amine group, followed by the formation of an imine. This imine is then reduced to form the isoquinoline ring. Finally, the oxane ring is formed through the reaction of the isoquinoline ring with glyoxylic acid.
科学研究应用
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential as a neuroprotective agent.
属性
IUPAC Name |
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(11-5-8-21-9-6-11)17-7-4-13-12(10-17)2-1-3-14(13)16(19)20/h1-3,11H,4-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSSZECXLYGHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)




![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)




![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)